1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine
Brand Name: Vulcanchem
CAS No.: 795277-70-2
VCID: VC17972907
InChI: InChI=1S/C8H6N4/c1-2-9-7-6(1)11-5-12-4-3-10-8(7)12/h1-5,9H
SMILES:
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine

CAS No.: 795277-70-2

Cat. No.: VC17972907

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine - 795277-70-2

Specification

CAS No. 795277-70-2
Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 3,6,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,10-pentaene
Standard InChI InChI=1S/C8H6N4/c1-2-9-7-6(1)11-5-12-4-3-10-8(7)12/h1-5,9H
Standard InChI Key WKUZWNQPTNIAAB-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C1N=CN3C2=NC=C3

Introduction

Structural Characteristics and Nomenclature

1H-imidazo[1,2-c]pyrrolo[2,3-e]pyrimidine is defined by a tricyclic framework where the imidazole ring (positions 1,2-c) is fused to a pyrrolo[2,3-e]pyrimidine core. The numbering follows IUPAC conventions for fused heterocycles, with the imidazole occupying the first two positions of the pyrrolopyrimidine system . Key structural features include:

  • Aromaticity: The conjugated π-system spans all three rings, conferring stability and planar geometry.

  • Nitrogen Distribution: The system contains four nitrogen atoms, with basic sites at the pyrimidine N1 and imidazole N3 positions.

  • Substitution Patterns: Electrophilic substitution occurs preferentially at the 3-position of the imidazole ring, while steric hindrance at fused junctions limits reactivity at certain sites .

A comparative analysis with the structurally similar 1H-imidazo[1,2-a]pyrrolo[3,2-e]pyridine reveals that the pyrimidine ring in the queried compound introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .

Synthetic Methodologies

Core Ring Assembly

The synthesis of 1H-imidazo[1,2-c]pyrrolo[2,3-e]pyrimidine derivatives typically begins with the construction of the pyrrolopyrimidine precursor. A common route involves:

  • Pyrrolopyrimidine Formation: Cyclocondensation of 4-aminopyrrole-3-carboxylates with aldehydes under acidic conditions.

  • Imidazole Annulation: Reaction of the pyrrolopyrimidine amine with α-halogenocarbonyl compounds (e.g., chloroacetone) to form the imidazole ring .

For example, treatment of 6-amino-1H-pyrrolo[2,3-b]pyridine with α-bromoketones in dimethylformamide at 80°C yields the tricyclic core in 65–78% yields .

Functionalization Strategies

Electrophilic substitutions dominate post-synthetic modifications:

Reaction TypeConditionsMajor ProductsYield (%)
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative72
SulfonationClSO₃H, reflux3-Sulfo derivative68
HalogenationBr₂/CHCl₃, RT3-Bromo derivative85

When the 3-position is blocked, substitution shifts to the 8-position of the pyrimidine ring, demonstrating the system's electronic flexibility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the parent compound and derivatives align with expectations for fused polyazaheterocycles:

  • ¹H NMR (CDCl₃):

    • δ 8.57 (s, 1H, H-3 imidazole)

    • δ 7.94 (d, J = 8.0 Hz, 2H, aromatic protons)

    • δ 6.74–6.79 (m, 2H, pyrrole protons)

  • ¹³C NMR:

    • 144.4 ppm (imidazole C-2)

    • 137.0 ppm (pyrimidine C-4)

    • 117.9 ppm (pyrrole C-5)

Infrared spectroscopy shows characteristic N–H stretches at 3074 cm⁻¹ and C=N vibrations at 1648 cm⁻¹ .

Reactivity and Derivatization

Electrophilic Aromatic Substitution

The imidazole ring exhibits greater reactivity than the pyrimidine component due to higher electron density. Computed Fukui indices (DFT B3LYP/6-311+G**) predict the following reactivity order:

f+(electrophilicity):C-3>C-8>C-2f^+ \text{(electrophilicity)}: \text{C-3} > \text{C-8} > \text{C-2}

This aligns with experimental observations of preferential nitration at C-3 .

Coordination Chemistry

The compound acts as a π-acceptor ligand in transition metal complexes. With Pd(II) acetate, it forms a square-planar complex:

Pd(OAc)2+L[PdL2(OAc)2]\text{Pd(OAc)}_2 + \text{L} \rightarrow [\text{PdL}_2(\text{OAc})_2]

X-ray crystallography of the palladium complex reveals bond lengths of 2.01 Å (Pd–Nimidazole) and 2.08 Å (Pd–Npyrimidine), indicating stronger binding to the imidazole nitrogen .

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